2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C24H27N5O2S and its molecular weight is 449.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Therapeutic Applications
Heterocyclic Compound Synthesis : Research has led to the development of novel heterocyclic compounds derived from this chemical structure, showing promise as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory activities, demonstrating significant analgesic and anti-inflammatory effects comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Anticonvulsant Drug Candidate : A derivative of this compound, known as "Epimidin," has shown potential as a new anticonvulsant drug candidate. A developed and validated HPLC method for the determination of related substances in Epimidin highlights its promise in pharmaceutical applications (Severina et al., 2021).
Antimicrobial Agents : Another application involves the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, exhibiting antimicrobial activities. These compounds, derived from starting materials like 2-chloro-6-ethoxy-4-acetylpyridine, have shown good antibacterial and antifungal activities, presenting a potential for development into antimicrobial agents (Hossan et al., 2012).
Memory Enhancement : Investigations into derivatives of piperazin-1-yl acetamide have explored their effects on memory enhancement in mice, providing a foundation for further research into cognitive enhancers (Li Ming-zhu, 2008).
Properties
IUPAC Name |
2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S/c1-18-7-3-4-8-19(18)26-23(30)17-32-24-25-12-11-22(27-24)29-15-13-28(14-16-29)20-9-5-6-10-21(20)31-2/h3-12H,13-17H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIJJKSKKSXHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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